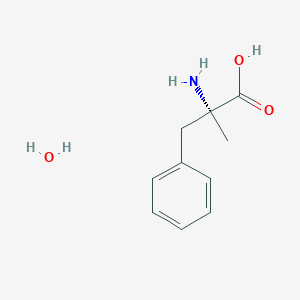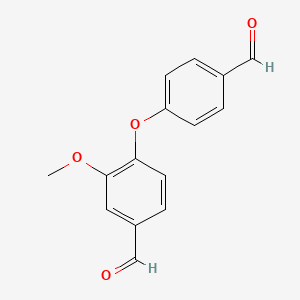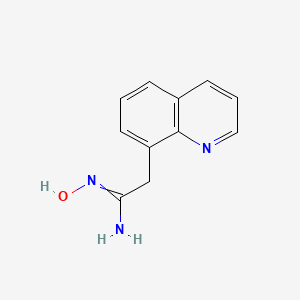
N'-Hydroxy-2-(quinolin-8-yl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol It is known for its unique structure, which includes a quinoline ring and an ethanimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide typically involves the reaction of quinoline derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of 8-quinolinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Applications De Recherche Scientifique
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxylamine group can form reactive intermediates that inhibit enzymes by binding to their active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the ethanimidamide group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position but lacks the ethanimidamide group.
N’-Hydroxy-2-(quinolin-8-yl)acetamidamide: Similar structure with an acetamidamide group instead of ethanimidamide.
Uniqueness
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide is unique due to its combination of a quinoline ring and an ethanimidamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
N'-hydroxy-2-quinolin-8-ylethanimidamide |
InChI |
InChI=1S/C11H11N3O/c12-10(14-15)7-9-4-1-3-8-5-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) |
Clé InChI |
ZPUMORSTVQNUCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CC(=NO)N)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


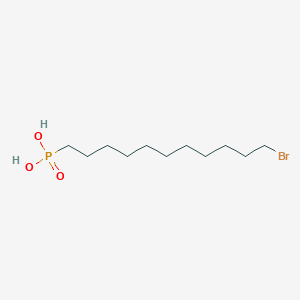
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
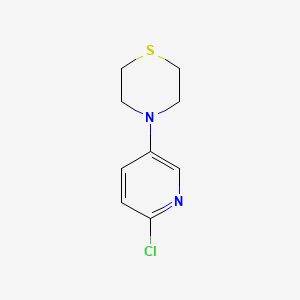

![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)
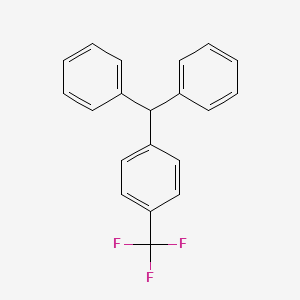

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
